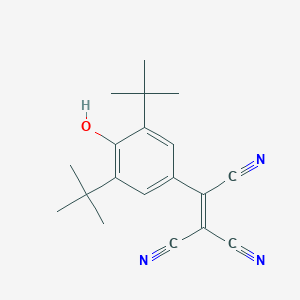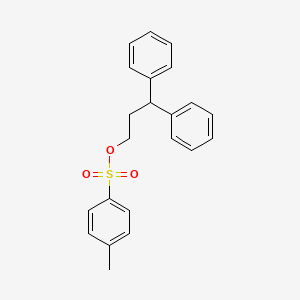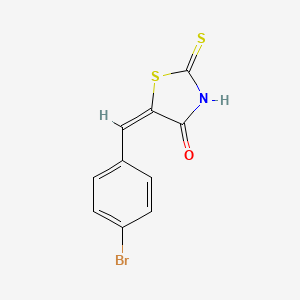
(3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic group with bulky tert-butyl substituents, which contribute to its stability and reactivity.
准备方法
The synthesis of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile typically involves multiple steps. One common method includes the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde with malononitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the ethylene and tricarbonitrile groups, resulting in the final compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
化学反应分析
2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitrile groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. .
科学研究应用
2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is employed as an additive in materials to enhance stability and longevity
作用机制
The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile involves its interaction with free radicals and reactive oxygen species. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in protecting cells and materials from degradation .
相似化合物的比较
Similar compounds to 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile include:
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Known for its use as a polymer stabilizer and antioxidant.
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Another antioxidant used in polymers and organic compounds.
Probucol: A cholesterol-lowering drug with antioxidant properties.
The uniqueness of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile lies in its specific structural features, which provide a balance of stability and reactivity, making it suitable for diverse applications.
属性
CAS 编号 |
25751-79-5 |
|---|---|
分子式 |
C19H21N3O |
分子量 |
307.4 g/mol |
IUPAC 名称 |
2-(3,5-ditert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H21N3O/c1-18(2,3)15-7-12(14(11-22)13(9-20)10-21)8-16(17(15)23)19(4,5)6/h7-8,23H,1-6H3 |
InChI 键 |
DOICWPBNLOALEY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11997599.png)
![2-[1-(4-Bromonaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B11997611.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)

![methyl N-[4-[[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11997622.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)

![2-(4-chlorophenyl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11997661.png)

![N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide](/img/structure/B11997670.png)
